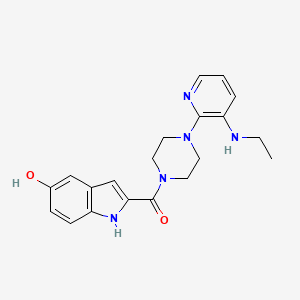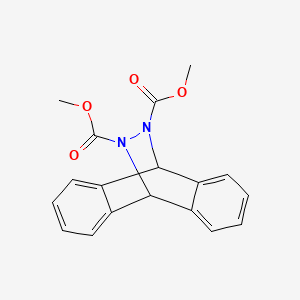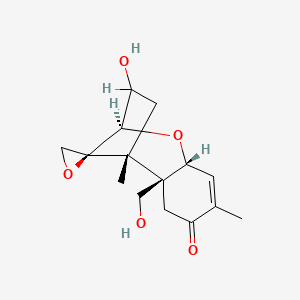
Ethyl trans-chrysanthemate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl trans-chrysanthemate is an organic compound with the molecular formula C12H20O2. It is an ester derived from chrysanthemic acid and ethanol. This compound is known for its role in the synthesis of pyrethroid insecticides, which are widely used in agriculture and household pest control due to their effectiveness and low toxicity to mammals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl trans-chrysanthemate can be synthesized through the esterification of chrysanthemic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl trans-chrysanthemate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Substitution: This compound can participate in substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Chrysanthemic acid and ethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted chrysanthemate esters.
Applications De Recherche Scientifique
Ethyl trans-chrysanthemate has several scientific research applications, including:
Mécanisme D'action
Ethyl trans-chrysanthemate exerts its effects primarily through its role as a precursor to pyrethroid insecticides. Pyrethroids act on the nervous systems of insects by binding to voltage-gated sodium channels, leading to prolonged depolarization and paralysis of the insect. This mechanism makes pyrethroids highly effective insecticides .
Comparaison Avec Des Composés Similaires
Ethyl trans-chrysanthemate is similar to other chrysanthemate esters, such as methyl chrysanthemate and isobutyl chrysanthemate. it is unique in its specific ester group, which influences its physical and chemical properties. Compared to its analogs, this compound is often preferred for its balance of effectiveness and safety in insecticide formulations .
Similar Compounds
- Methyl chrysanthemate
- Isobutyl chrysanthemate
- Chrysanthemic acid esters
Propriétés
Numéro CAS |
41641-25-2 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
ethyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3/t9-,10+/m1/s1 |
Clé InChI |
VIMXTGUGWLAOFZ-ZJUUUORDSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@H](C1(C)C)C=C(C)C |
SMILES canonique |
CCOC(=O)C1C(C1(C)C)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















